![molecular formula C13H20O2S2 B14306515 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene CAS No. 114478-87-4](/img/structure/B14306515.png)
1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene is an organic compound characterized by the presence of two ethylsulfanyl groups attached to a benzene ring substituted with two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene typically involves the reaction of 2,4-dimethoxybenzyl chloride with sodium ethylthiolate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the ethylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium ethylthiolate (NaSEt), dimethylformamide (DMF)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s ethylsulfanyl groups can undergo oxidation to form reactive intermediates, which can interact with cellular components. These interactions may lead to the modulation of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1,4-Dimethoxybenzene: Lacks the ethylsulfanyl groups, making it less reactive in certain chemical reactions.
1-[Bis(methylsulfanyl)methyl]-2,4-dimethoxybenzene: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups, leading to different reactivity and properties.
Uniqueness: 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
114478-87-4 |
|---|---|
Formule moléculaire |
C13H20O2S2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-[bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C13H20O2S2/c1-5-16-13(17-6-2)11-8-7-10(14-3)9-12(11)15-4/h7-9,13H,5-6H2,1-4H3 |
Clé InChI |
QRCCDPAHSOJUFV-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C1=C(C=C(C=C1)OC)OC)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




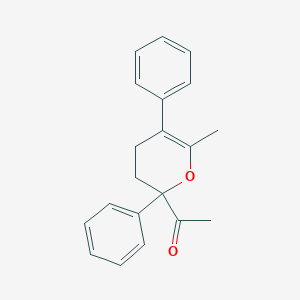
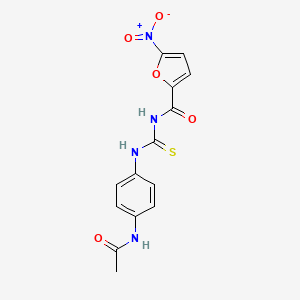
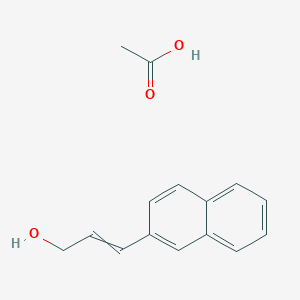
![4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B14306461.png)
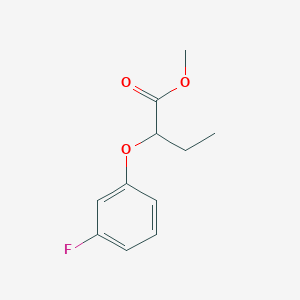
![(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone](/img/structure/B14306471.png)
![3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one](/img/structure/B14306491.png)
![2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione](/img/structure/B14306500.png)
![1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione](/img/structure/B14306507.png)
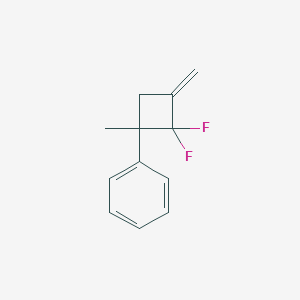
![(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene](/img/structure/B14306525.png)
![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)
